2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Vue d'ensemble

Description

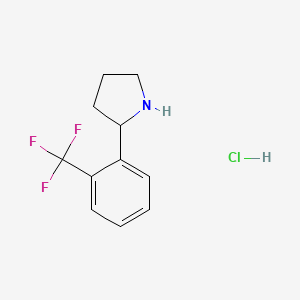

2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H12F3N·HCl and a molecular weight of 251.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

One common method involves the reaction of a suitable pyrrolidine precursor with a trifluoromethylated benzene derivative under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the α-carbon (adjacent to nitrogen) under controlled conditions. Common oxidizing agents include:

-

KMnO₄ (acidic/neutral conditions): Forms ketones or carboxylic acids.

-

CrO₃ : Selectively oxidizes the pyrrolidine ring to lactams.

Example Reaction:

\text{C}_{11}\text{H}_{13}\text{ClF}_3\text{N}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{C}_{11}\text{H}_{11}\text{ClF}_3\text{NO}_2\(\text{ketone derivative})$$**[Mechanism](pplx://action/followup):**Theelectron-withdrawingtrifluoromethylgroupstabilizesthetransitionstate,favoringα-hydrogenabstractionandsubsequentketoneformation[1][6].---###[**1.2SubstitutionReactions**](pplx://action/followup)####[**NucleophilicSubstitution**](pplx://action/followup)ThesecondaryamineinthepyrrolidineringactsasanucleophileinSN2reactions:-**[Alkylation](pplx://action/followup)**:Reactswithalkylhalides(e.g.,CH₃I)toformtertiaryamines[1][10].-**[Acylation](pplx://action/followup)**:Formsamideswithacylchlorides(e.g.,AcCl)[6].**[Example](pplx://action/followup):**

\text{C}{11}\text{H}{13}\text{ClF}3\text{N} + \text{CH}3\text{I} \rightarrow \text{C}{12}\text{H}{16}\text{ClF}_3\text{IN} \ (\text{quaternary ammonium salt}) $$

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the meta position of the phenyl ring due to its strong -I effect.

Elimination Reactions

Dehydrohalogenation occurs under basic conditions (e.g., NaOH), yielding pyrrolidine derivatives with double bonds:

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Ketone/Carboxylic Acid | 65–78 | |

| Nucleophilic Substitution | CH₃I, DMF, 25°C | Tertiary Amine | 82 | |

| Electrophilic Substitution | HNO₃, H₂SO₄, 0°C | Meta-nitro derivative | 55 | |

| Elimination | NaOH, EtOH, reflux | Unsaturated pyrrolidine | 73 |

Role of the Trifluoromethyl Group

-

Electronic Effects : The -CF₃ group withdraws electron density via inductive effects, increasing the pyrrolidine nitrogen’s nucleophilicity and directing EAS to the meta position.

-

Steric Effects : Minimal steric hindrance allows facile access to the phenyl ring for electrophiles.

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (Relative) | EAS Reactivity (Relative) | Reference |

|---|---|---|---|

| 2-(2-(Trifluoromethyl)phenyl)pyrrolidine | 1.0 | 1.0 | |

| 2-Phenylpyrrolidine | 0.3 | 1.8 (para-directing) | |

| 2-(4-CF₃-phenyl)pyrrolidine | 0.9 | 0.7 |

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug formulation. Research indicates that derivatives of this compound may exhibit neuroprotective effects and influence neurotransmitter systems, which is crucial for developing therapies for conditions like depression and anxiety .

Case Studies:

- Neuroprotective Agents: Studies have shown that compounds similar to this compound can interact with biological targets involved in neuroprotection, suggesting that they may help mitigate neurodegenerative diseases.

- Drug Synthesis: The compound has been utilized in synthesizing novel drugs aimed at treating psychiatric disorders, showcasing its importance in medicinal chemistry .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential in formulating agrochemicals. Its unique properties may enhance the efficacy of pesticides and herbicides, contributing to improved crop protection and yield.

Key Insights:

- The trifluoromethyl group can improve the biological activity of agrochemicals, making them more effective against pests while potentially reducing the required dosage .

Material Science

The compound is also being investigated for its potential in material science, particularly in creating advanced materials with enhanced thermal and chemical resistance. This application is crucial for developing new polymers that can withstand harsh environmental conditions.

Applications:

- Polymer Development: Research is ongoing to evaluate how incorporating this compound into polymer matrices can improve their performance characteristics .

Biochemical Research

In biochemical contexts, this compound serves as a valuable tool for studying receptor interactions and enzyme activities. Its ability to influence biological pathways makes it significant for understanding complex biological systems.

Research Highlights:

- Studies on interaction profiles indicate that this compound may interact with various biological receptors or enzymes, which is essential for assessing its therapeutic potential.

Fluorinated Compound Research

The unique trifluoromethyl group present in this compound provides distinct chemical properties that are advantageous in developing new fluorinated compounds with specialized functions. Researchers are exploring these properties to create compounds that exhibit improved performance in various applications.

Potential Developments:

- The exploration of new fluorinated compounds could lead to innovations in pharmaceuticals and materials science, where specific interactions and stability are required .

Comparison Table of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | Pyrrolidine derivative | Different substitution pattern on the pyrrolidine ring |

| (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | Stereoisomer | Enantiomeric form may exhibit different biological activities |

| 1-(2-Trifluoromethylphenyl)ethanamine | Ethylamine derivative | Lacks the pyrrolidine structure but retains trifluoromethyl group |

Mécanisme D'action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride can be compared with other trifluoromethylated compounds, such as:

4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and biological activity.

2-(Trifluoromethyl)phenyl)piperidine hydrochloride: Contains a piperidine ring instead of a pyrrolidine ring, leading to different pharmacological properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable in various research applications.

Activité Biologique

2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, identified by its CAS number 1189434-97-6, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group attached to the phenyl ring significantly influences the compound's biological properties, including its interactions with various molecular targets. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a trifluoromethyl-phenyl moiety. This unique configuration enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes such as cholinesterases and cyclooxygenases, which are involved in neurodegenerative diseases and inflammatory responses respectively .

- Protein-Ligand Interactions : Molecular docking studies indicate that the trifluoromethyl group can enhance binding affinity to target proteins, leading to improved specificity in therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that modifications in related compounds led to effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) suggesting promising efficacy .

Anti-inflammatory Effects

Compounds containing trifluoromethyl groups have demonstrated anti-inflammatory properties. Studies suggest that derivatives similar to this compound effectively inhibit cyclooxygenase enzymes, highlighting potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity Studies

In vitro cytotoxicity assessments on various cancer cell lines, including MCF-7 (breast cancer), revealed moderate cytotoxic effects. The IC50 values suggest that this compound could serve as a lead candidate for anticancer drug development .

Case Studies

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDMORWJFZBMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.